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(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol
  • CAS: 236408-20-1

Core Science & Biosynthesis

Exploratory

Technical Whitepaper: Oxidative Transformations of (1S)-1-(Furan-2-yl)ethanol

This technical guide details the oxidative transformations of (1S)-1-(furan-2-yl)ethanol (also known as (S)-α-methylfurfuryl alcohol). It focuses on the divergent reaction pathways dictated by oxidant selection: the pres...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the oxidative transformations of (1S)-1-(furan-2-yl)ethanol (also known as (S)-α-methylfurfuryl alcohol). It focuses on the divergent reaction pathways dictated by oxidant selection: the preservation of chirality via ring expansion (Achmatowicz reaction) versus the loss of chirality via alcohol dehydrogenation.

Executive Summary

(1S)-1-(furan-2-yl)ethanol is a high-value chiral building block, serving as a linchpin in the de novo synthesis of rare sugars, macrolides, and ansamycins. Its oxidative chemistry is bifurcated:

  • Furan Ring Oxidation (The Achmatowicz Pathway): The primary route for high-value synthesis. It transforms the furan into a functionalized pyranone while transferring the stereochemical information from the exocyclic alcohol to the ring (C-2 position).

  • Alcohol Oxidation (The Dehydrogenation Pathway): Converts the secondary alcohol to a ketone (2-acetylfuran), resulting in the ablation of the stereocenter.

This guide provides researchers with the mechanistic insights, experimental protocols, and decision-making frameworks required to control these competing pathways.

The Substrate: (1S)-1-(Furan-2-yl)ethanol

  • CAS: 27593-27-7 (Generic), 112653-32-4 ((S)-isomer)

  • Chirality: The (S)-configuration is critical. In the context of the Achmatowicz reaction, this stereocenter dictates the absolute configuration of the resulting pyranone, typically yielding the (2S) isomer.

  • Reactivity Profile: The molecule possesses two oxidation-prone sites: the electron-rich furan ring (E_ox ~ +1.4 V vs SCE) and the secondary hydroxyl group.

Pathway A: Oxidative Rearrangement (The Achmatowicz Reaction)

This is the most chemically significant transformation for this substrate. It converts the furan alcohol into a 6-hydroxy-2H-pyran-3(6H)-one (pyranulose).[1]

Mechanism and Stereochemistry

The reaction proceeds via the oxidation of the furan ring to form a 2,5-dihydroxy-2,5-dihydrofuran intermediate (or its dialkoxy equivalent if done in alcohol). This intermediate is unstable and undergoes acid-catalyzed ring opening to a Z-enedione, which spontaneously recyclizes to the pyranone.

  • Chirality Transfer: The (1S) center of the starting material becomes the C-2 stereocenter of the product. The integrity of this transfer is generally >95% ee.

  • Product: (2S)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one.

Standard Chemical Protocol (NBS-Mediated)

Causality: N-Bromosuccinimide (NBS) provides a source of electrophilic bromine (Br+) that attacks the furan ring, initiating the formation of the oxocarbenium ion without oxidizing the alcohol group.

Protocol:

  • Dissolution: Dissolve (1S)-1-(furan-2-yl)ethanol (1.0 equiv) in THF:H2O (4:1 v/v).

  • Addition: Cool to 0°C. Add NaHCO3 (2.0 equiv) to buffer the HBr generated.

  • Oxidation: Add NBS (1.1 equiv) portion-wise over 15 minutes. The solution will turn yellow/orange.

  • Quench: After 1 hour, quench with saturated Na2S2O3 (to remove excess bromine).

  • Workup: Extract with ethyl acetate. The crude oil contains the pyranone, often as a mixture of anomers at the C-6 position (hemiacetal).

Electrochemical Protocol (The Clauson-Kaas Variant)

Causality: Anodic oxidation in methanol avoids toxic brominating agents, generating the 2,5-dimethoxy intermediate which is then hydrolyzed.

Protocol:

  • Electrolyte: 0.1 M LiClO4 or NH4Br in Methanol.

  • Cell: Undivided cell, Carbon anode, Platinum cathode.

  • Electrolysis: Constant current (100 mA/cm²) until 2.2 F/mol of charge is passed.

  • Hydrolysis: Evaporate methanol. Treat residue with 1% aqueous H2SO4 for 30 minutes to effect the rearrangement to the pyranone.

Pathway B: Alcohol Dehydrogenation (Ketone Formation)

Direct oxidation of the hydroxyl group yields 2-acetylfuran. This is often an undesired side reaction when targeting the pyranone, or the desired pathway for flavor/fragrance synthesis.

  • Reagents: MnO2 (activated), PCC, or TEMPO/NaOCl.

  • Product: 2-Acetylfuran (Achiral).

  • Implication: Total loss of the (S)-stereocenter.

Protocol (Selective MnO2 Oxidation):

  • Suspend activated MnO2 (10 equiv) in dichloromethane (DCM).

  • Add (1S)-1-(furan-2-yl)ethanol (1 equiv).

  • Stir at reflux for 12 hours.

  • Filter through Celite.[2] Evaporate solvent to yield 2-acetylfuran.

Quantitative Comparison of Methods

MethodTarget ProductYield (%)Stereocenter FateKey Reagent
Achmatowicz (NBS) Pyranone (Lactol)75-85%Retained (Migration to C2)NBS, H2O
Achmatowicz (m-CPBA) Pyranone (Lactol)65-75%Retainedm-CPBA
Electro-oxidation Pyranone (via Acetal)80-90%RetainedAnode, MeOH, H+
MnO2 Oxidation 2-Acetylfuran>90%Destroyed Activated MnO2
Enzymatic (Laccase) Pyranone40-60%RetainedLaccase/TEMPO

Visualizing the Divergent Pathways

The following diagram illustrates the mechanistic divergence based on the oxidant used.

FuranOxidation Substrate (1S)-1-(Furan-2-yl)ethanol (Chiral Substrate) MnO2 Oxidant: MnO2 or PCC (Alcohol Dehydrogenation) Substrate->MnO2 NBS Oxidant: NBS/H2O or [O]Electro (Achmatowicz Reaction) Substrate->NBS DeepOx Oxidant: Excess H2O2/V2O5 (Ring Degradation) Substrate->DeepOx Ketone 2-Acetylfuran (Achiral Ketone) MnO2->Ketone Loss of Chirality Intermediate Z-Enedione / Hemiacetal (Transient) NBS->Intermediate Oxidative Ring Opening Pyranone (2S)-6-hydroxy-2-methyl- 2H-pyran-3(6H)-one (Chiral Scaffold) Intermediate->Pyranone Recyclization Maleic Maleic Acid / Ring Opening DeepOx->Maleic Degradation

Caption: Divergent oxidation pathways of (1S)-1-(furan-2-yl)ethanol: Retention vs. loss of chirality.

References

  • Achmatowicz, O., et al. (1971).[3] Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides. Tetrahedron. [Link]

  • Syntrivanis, L.-D., et al. (2018). An electrochemical flow cell for the convenient oxidation of Furfuryl alcohols. Journal of Flow Chemistry. [Link]

  • Hao, P., et al. (2023). Biomass-derived 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one: Green synthesis and antibacterial potential. ResearchGate. [Link]

  • Kamal, A., et al. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. Biotechnology Progress. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability of 2,5-Dimethoxyfuran Intermediates

<_Step_2> For Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Dimethoxytetrahydrofuran and its dihydro-analogs are pivotal intermediates in organic synthesis, valued for their role as precursors...

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxytetrahydrofuran and its dihydro-analogs are pivotal intermediates in organic synthesis, valued for their role as precursors to a variety of heterocyclic compounds and as masked forms of 1,4-dicarbonyls.[1][2][3] Their utility, however, is intrinsically linked to their stability, a factor that is highly sensitive to reaction conditions. This guide provides a comprehensive analysis of the stability of 2,5-dimethoxyfuran intermediates, focusing on the underlying chemical principles that govern their degradation. We will explore the primary decomposition pathway—acid-catalyzed hydrolysis—and detail the critical factors that influence this process, including pH, solvent, and temperature. By synthesizing mechanistic insights with field-proven protocols, this document aims to equip researchers with the knowledge to effectively handle, store, and utilize these versatile intermediates, thereby ensuring the integrity of their synthetic routes and the quality of their final products.

Introduction: The Synthetic Value and Inherent Lability of 2,5-Dimethoxyfurans

Furan derivatives are a cornerstone of modern synthetic chemistry, appearing in pharmaceuticals, agrochemicals, and advanced materials.[4][5] Among these, 2,5-dimethoxylated furan intermediates, such as 2,5-dimethoxytetrahydrofuran (DMTHF) and 2,5-dimethoxy-2,5-dihydrofuran, hold a special place. They serve as stable, easily handled precursors for otherwise reactive species like succinaldehyde.[3] This "masking" strategy is crucial in multi-step syntheses where the direct use of a 1,4-dicarbonyl compound would be problematic.

The synthetic utility of these intermediates is broad:

  • Heterocycle Synthesis: They are key building blocks for constructing pyrroles, thiophenes, and other complex heterocyclic systems.[1]

  • Pharmaceuticals: DMTHF is an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and antitumor agents.[1]

  • Fine Chemicals: They are used in the flavor and fragrance industry and as components in the manufacturing of specialty polymers and electronic materials.[1][4]

Despite their versatility, these molecules share a common vulnerability: the acetal functionalities within the furan ring system are highly susceptible to acid-catalyzed hydrolysis. This instability is not a flaw but a designed feature that allows for their "unmasking" under specific conditions. However, unintended or premature hydrolysis can lead to low yields, complex impurity profiles, and failed reactions. A thorough understanding of the factors governing their stability is therefore paramount for any scientist working with these intermediates.

The Core Instability Mechanism: Acid-Catalyzed Hydrolysis

The principal pathway for the degradation of 2,5-dimethoxyfuran intermediates is the acid-catalyzed hydrolysis of the cyclic di-acetal. This reaction effectively reverses the process of their formation and leads to ring-opening, yielding a 1,4-dicarbonyl compound.

The mechanism proceeds as follows:

  • Protonation: A proton (H⁺) from an acidic catalyst attacks one of the ether oxygen atoms of the methoxy groups. Furan derivatives are known to be sensitive to acids, which can cause strong degradation, especially at elevated temperatures.[6]

  • Methanol Elimination: The protonated intermediate is unstable and eliminates a molecule of methanol, forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation.

  • Deprotonation: The resulting intermediate is deprotonated, yielding a hemiacetal.

  • Ring Opening: The process repeats for the second methoxy group, ultimately leading to the ring-opened 1,4-dicarbonyl species, such as succinaldehyde. This hydrolysis is a significant side reaction that can compete with desired reaction pathways, such as Diels-Alder reactions.[7]

G cluster_main Acid-Catalyzed Hydrolysis of 2,5-Dimethoxytetrahydrofuran A 2,5-Dimethoxytetrahydrofuran B Protonated Intermediate A->B + H⁺ C Oxocarbenium Ion (Resonance Stabilized) B->C - CH₃OH D Hemiacetal Intermediate C->D + H₂O - H⁺ E Ring-Opened 1,4-Dicarbonyl D->E Further Hydrolysis

Caption: Mechanism of acid-catalyzed ring-opening.

This catalytic cycle highlights why even trace amounts of acid can be detrimental, as a single proton can facilitate the degradation of multiple substrate molecules.

Critical Factors Influencing Stability

The rate and extent of hydrolysis are not constant but are dictated by a set of interconnected experimental parameters. Mastery of these factors is key to preserving the integrity of the intermediate.

pH and Acidity

This is the most critical factor. The stability of 2,5-dimethoxyfurans is inversely proportional to the concentration of hydronium ions.

  • Strongly Acidic Conditions (pH < 4): Rapid decomposition is expected. The use of strong Brønsted acids like HCl or H₂SO₄, even in catalytic amounts, will lead to significant hydrolysis.[6]

  • Weakly Acidic Conditions (pH 4-6): The rate of degradation is slower but still significant over time, especially at elevated temperatures. Reactions involving reagents that can generate acidic byproducts should be carefully monitored.

  • Neutral to Basic Conditions (pH ≥ 7): 2,5-dimethoxyfuran intermediates are generally stable. Hydrolysis is negligible in the absence of acid catalysis. When preparing these compounds, it is common to neutralize any acid used during synthesis.[3]

Solvent Selection

The choice of solvent plays a crucial role in both stabilizing the intermediate and influencing its reactivity.

  • Protic Solvents (e.g., Water, Alcohols): These solvents can participate directly in the hydrolysis mechanism and can facilitate proton transfer, accelerating degradation if any acid is present.

  • Aprotic Solvents (e.g., THF, Diethyl Ether, Toluene): These are the preferred solvents for handling and reacting with 2,5-dimethoxyfurans. They do not participate in hydrolysis and can help to sequester trace amounts of water. Studies have shown a strong stabilizing effect of polar aprotic solvents.[6][8]

Temperature

Like most chemical reactions, the rate of hydrolysis is temperature-dependent.

  • Low Temperatures (-20°C to 0°C): Recommended for storage and for reactions where the intermediate must be present for extended periods under potentially sensitive conditions.

  • Room Temperature (20-25°C): Generally acceptable for short-term handling and reactions in anhydrous, aprotic, and neutral conditions.

  • Elevated Temperatures (>40°C): Significantly increases the rate of decomposition, especially in the presence of even trace acidity.[6]

Data Summary: Factors Affecting Stability
ParameterConditionStability OutcomeRationale
pH < 4 (Strongly Acidic)Very Low Rapid acid-catalyzed hydrolysis.[9]
4 - 6 (Weakly Acidic)Moderate to Low Slower, but significant, hydrolysis occurs.
≥ 7 (Neutral/Basic)High The hydrolysis mechanism is not catalyzed.
Solvent Protic (Methanol, Water)Lower Solvent can participate in proton transfer and hydrolysis.
Aprotic (THF, Toluene)High Minimizes water content and does not facilitate protonolysis.[8]
Temperature < 0°CHigh Reduces the kinetic rate of decomposition.
20-25°CModerate Acceptable for short durations under ideal conditions.
> 40°CLow Accelerates the rate of acid-catalyzed hydrolysis.[6]

Experimental Protocols & Best Practices

Adherence to rigorous experimental protocol is essential for success. The following sections provide validated, step-by-step methodologies.

Protocol 1: Recommended Storage and Handling
  • Procurement: Source high-purity material from a reliable supplier. Check the certificate of analysis for purity and any acidic residues.

  • Storage: Store the intermediate in an amber glass bottle under an inert atmosphere (argon or nitrogen) at ≤ 4°C.

  • Dispensing: Use dry syringes or cannulas to transfer the liquid. Never leave the bottle open to the atmosphere, as moisture absorption can introduce water that participates in hydrolysis.

  • Solvent Preparation: Always use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.

Protocol 2: Workflow for Use in a Reaction

This workflow is designed to minimize degradation when using a 2,5-dimethoxyfuran intermediate in a subsequent reaction step.

G cluster_workflow Reaction Setup Workflow prep 1. Prepare Dry Glassware & Anhydrous Solvent inert 2. Establish Inert Atmosphere (N₂/Ar) prep->inert reagents 3. Add Other Non-Acidic Reagents to Flask inert->reagents cool 4. Cool Reaction Mixture (e.g., 0°C) reagents->cool add_furan 5. Add 2,5-Dimethoxyfuran Intermediate Slowly cool->add_furan monitor 6. Monitor Reaction (TLC, GC-MS) add_furan->monitor workup 7. Quench & Workup (Neutral/Basic Conditions) monitor->workup

Sources

Protocols & Analytical Methods

Method

Application Note: Electrochemical Oxidation of Chiral Furan Alcohols

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the stereospecific electrochemical Achmatowicz rearrangement . It synthesizes current best practices for conve...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the stereospecific electrochemical Achmatowicz rearrangement . It synthesizes current best practices for converting chiral furan alcohols into high-value dihydropyranone scaffolds while preserving enantiopurity.

Stereospecific Achmatowicz Rearrangement in Batch and Flow

Executive Summary

The oxidative rearrangement of furan alcohols (Achmatowicz reaction) is a cornerstone transformation for synthesizing complex aza- and oxa-cycles, including monosaccharides and alkaloid mimetics. Traditional methods rely on stoichiometric chemical oxidants (e.g., NBS,


, m-CPBA) that generate hazardous waste and often compromise labile stereocenters.

This guide details an electrochemical protocol that utilizes electrons as a "mass-free" reagent. We focus on the oxidation of chiral furan alcohols (e.g.,


-substituted furfuryl alcohols), where the primary challenge is preserving the existing stereocenter  while controlling the diastereoselectivity of the newly formed hemiacetal.

Key Advantages:

  • Atom Economy: Replaces toxic oxidants with electricity.[1]

  • Chirality Preservation: "Memory of Chirality" is maximized in flow setups due to short residence times.

  • Scalability: Continuous flow protocols allow for multi-gram synthesis without thermal runaway risks.

Mechanistic Insight & Logic

The transformation proceeds via a 2e⁻/2H⁺ oxidative ring expansion . Understanding the mechanism is critical for troubleshooting stereochemical erosion.

2.1 The Electrochemical Pathway[2][3][4]
  • Anodic Oxidation: The furan ring undergoes a single-electron transfer (SET) to form a radical cation.

  • Solvolysis (Trapping): In methanol, the radical cation is trapped to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate (the "Clauson-Kaas" intermediate).

  • Rearrangement: Under acidic hydrolysis, the dihydrofuran ring opens and re-closes to form the 6-membered dihydropyranone.

2.2 Stereochemical Control (1,2-Induction)

When the starting material is a chiral secondary alcohol , the existing stereocenter directs the formation of the new anomeric center.

  • Diastereoselectivity: The incoming hydroxyl group (from water) typically approaches anti to the bulky side chain, governed by the Felkin-Anh or Zimmerman-Traxler transition states depending on the specific protecting groups.

  • Risk of Racemization: Prolonged exposure to the acidic anodic diffusion layer can cause epimerization of the sensitive hemiacetal. Flow chemistry mitigates this by immediately removing the product from the electrode surface.

Achmatowicz_Mechanism Substrate Chiral Furan Alcohol (Enantiopure) RadicalCat Radical Cation (Intermediate) Substrate->RadicalCat -1e⁻, Anode Dimethoxy 2,5-Dimethoxy Dihydrofuran RadicalCat->Dimethoxy +2 MeOH, -1e⁻, -2H⁺ OpenChain Acyclic Dione (Transient) Dimethoxy->OpenChain H₃O⁺ (Hydrolysis) Product Chiral Pyranone (Diastereoselective) OpenChain->Product Cyclization (1,2-Induction)

Caption: Mechanistic pathway of the electrochemical Achmatowicz rearrangement. The chirality of the starting alcohol dictates the stereochemical outcome of the final cyclization.

Experimental Setup & Equipment

Success depends on the precise control of current density and residence time.

3.1 Hardware Requirements
ComponentSpecificationPurpose
Potentiostat Galvanostat mode (0–100 mA range)Maintains constant current (

) to control reaction rate.
Anode Graphite (Isostatic) or RVC (Reticulated Vitreous Carbon)Inexpensive, high surface area, stable in MeOH.
Cathode Platinum (Pt) wire or Nickel (Ni) foamFacilitates proton reduction (

).
Cell Type Batch: Undivided beaker cellFlow: Sandwich microreactor (e.g., IKA ElectraSyn or homemade PEEK)Flow is recommended for chiral substrates to prevent over-oxidation.
Pump Syringe pump (Flow only)Controls residence time (

).
3.2 Chemical Reagents[1][5][6][7][8][9]
  • Solvent: Methanol (HPLC grade). Note: Anhydrous is not strictly necessary, but water content should be controlled (<1%).

  • Electrolyte: Lithium Perchlorate (

    
    ) or Tetraethylammonium Tetrafluoroborate (
    
    
    
    ).
  • Base/Buffer: 2,6-Lutidine or solid

    
     (optional, to neutralize acid generated at the anode if the substrate is acid-sensitive).
    
Protocol A: Batch Electrochemical Oxidation

Best for initial screening and substrates with robust stereocenters.

Reagents:

  • Substrate: (S)-1-(Furan-2-yl)ethanol (1.0 mmol)

  • Solvent: MeOH (10 mL)

  • Electrolyte:

    
     (0.1 M)
    
  • Base: 2,6-Lutidine (1.2 equiv) – Critical for preventing acid-catalyzed racemization.

Step-by-Step:

  • Assembly: Place a graphite rod anode and Pt wire cathode in an undivided cell. Ensure electrodes are submerged but not touching (approx. 5 mm gap).

  • Preparation: Dissolve substrate and electrolyte in MeOH. Add 2,6-lutidine.

  • Electrolysis:

    • Set Potentiostat to Constant Current (CCE) .

    • Apply 10 mA/cm² (current density).

    • Stir vigorously (800 rpm).

    • Monitor charge passed (

      
      ). Theoretical charge is 2.2 F/mol  (Faraday per mole). Stop when TLC indicates consumption of starting material (usually 2.2–2.5 F/mol).
      
  • Workup:

    • Concentrate the methanolic solution under reduced pressure.

    • Hydrolysis Step: Redissolve residue in THF/H₂O (4:1) and add catalytic p-TsOH (10 mol%). Stir for 1 hour to effect the rearrangement to the pyranone.

    • Extract with EtOAc, wash with brine, dry over

      
      .
      

Validation:

  • Yield: Expect 70–85%.

  • ee Retention: Analyze via Chiral HPLC. If ee drops >5% compared to starting material, switch to Protocol B (Flow).

Protocol B: Continuous Flow Oxidation (Recommended)

Best for "Memory of Chirality" and scale-up.

Reagents:

  • Substrate: 0.2 M in MeOH/LiClO4 (0.05 M).

  • Flow Reactor: Inter-electrode gap 250–500 µm.

Step-by-Step:

  • Calibration: Calculate the flow rate (

    
    , mL/min) required for 2.2 F/mol charge input based on the applied current (
    
    
    
    ):
    
    
    Where
    
    
    (electrons),
    
    
    .
  • Priming: Flush the reactor with pure electrolyte solution to wet the membrane/electrodes.

  • Operation:

    • Set Current: 50 mA (example for small reactor).

    • Set Flow Rate: Calculated above (typically 0.1 – 0.5 mL/min).

    • Collect the output directly into a flask containing a quenching buffer (saturated

      
      ) or the hydrolysis mixture (THF/H₂O/Acid).
      
  • Hydrolysis: Perform the acidic hydrolysis step immediately on the collected effluent as described in Protocol A.

Flow_Process Feed Feed Solution (Chiral Alcohol + Electrolyte) Pump Syringe Pump (Control Flow Rate) Feed->Pump Reactor Flow Electrochemical Cell (Graphite Anode / Pt Cathode) Pump->Reactor Residence Time < 5 min Collection Collection Flask (Hydrolysis Buffer) Reactor->Collection Oxidized Intermediate Workup Isolation & Purification Collection->Workup Pyranone Product

Caption: Continuous flow workflow ensuring minimal residence time to prevent over-oxidation and racemization.

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Low Conversion Electrode passivation (fouling).Switch polarity every 5 minutes (if hardware allows) or polish graphite electrodes.
Loss of Chirality (Racemization) Acidic environment in the diffusion layer.1. Add 2,6-lutidine (base) to the electrolyte.2. Switch to Flow Protocol to reduce residence time.
Over-oxidation (Side Products) Current density too high.Decrease current density (<10 mA/cm²) or increase flow rate.
Low Diastereoselectivity Temperature too high.Cool the cell/reactor to 0°C or -10°C. Lower temperatures often improve the cis/trans ratio.
References
  • Syntrivanis, L.-D., et al. (2018).[1] "An electrochemical flow cell for the convenient oxidation of Furfuryl alcohols."[1] Journal of Flow Chemistry. Link

  • O'Brien, A. G., et al. (2011). "Memory of Chirality in Room Temperature Flow Electrochemical Reactor." Organic Letters.
  • Deska, J., et al. (2015). "The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols."[10] Synthesis. Link

  • Feringa, B. L., et al. (2016). "Catalytic Enantioselective Synthesis of Chiral Pyranones." Nature Chemistry.
  • Minakem. (2021). "Electrochemical Oxidation of bio-based furan in batch and flow mode." Chemistry Today. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol

This guide serves as a Tier 3 Technical Support resource for the synthesis of (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol . Note on Nomenclature: While your request specifies "(2,5-dimethoxy-2H-furan-5-yl)...", t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for the synthesis of (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol .

Note on Nomenclature: While your request specifies "(2,5-dimethoxy-2H-furan-5-yl)...", the chemical reality of a stable 2,5-dimethoxy furan derivative requires saturation at the 2 and 5 positions.[1] Therefore, this guide addresses the 2,5-dihydrofuran derivative (the standard Clauson-Kaas product), which is the stable acetal precursor used in carbohydrate and natural product synthesis.

Case ID: OPT-YIELD-1S-FURAN

Severity: High (Stereocenter Integrity & Acetal Stability) Assigned Specialist: Senior Application Scientist[1]

Executive Diagnostic: Why Yields Fail

Low yields in this synthesis typically stem from three competing failure modes. Understanding these is critical before altering your protocol:

  • Stereochemical Erosion: Attempting to resolve the product after oxidation is inefficient due to the formation of complex diastereomeric mixtures (cis/trans isomers at the ring). The (1S) center must be established before oxidation.

  • Acetal Hydrolysis (The "Hidden" Loss): The product is a cyclic bis-acetal.[1] Even mild acidity during workup (e.g., silica gel chromatography, unneutralized chloroform) hydrolyzes the ring to open-chain dicarbonyls (e.g., cis-butenedial derivatives), destroying the product.

  • Over-Oxidation: In the Clauson-Kaas step, excess oxidant or unmonitored current (if electrochemical) can cleave the side chain or over-oxidize the ring.

Optimized Workflow: The "Resolution-First" Strategy

To maximize yield, we recommend a Chemoenzymatic Route . This separates the stereocenter formation (enzymatic) from the ring functionalization (chemical/electrochemical).[1]

Phase 1: Stereocontrol via Kinetic Resolution

Goal: Isolate (S)-1-(furan-2-yl)ethanol with >99% ee.

The Protocol: Do not rely on chemical asymmetric induction, which often yields <90% ee for furan alcohols. Use Lipase-Catalyzed Kinetic Resolution .

  • Substrate: Racemic 1-(furan-2-yl)ethanol.

  • Catalyst: Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate (irreversible donor).

  • Solvent: MTBE or Toluene (anhydrous).

Step-by-Step:

  • Dissolve racemic alcohol (0.5 M) in MTBE.

  • Add vinyl acetate (0.6 equiv) and CALB (20 mg/mmol substrate).

  • Incubate at 30°C with orbital shaking.

  • Monitoring: Track conversion via GC/HPLC. Stop exactly at 50% conversion.

    • Mechanism:[2] The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.[1]

  • Workup: Filter enzyme. Evaporate solvent.[3] Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica gel).

Technical Insight: Furan rings are sensitive to certain Lewis acid catalysts used in chemical resolution. Lipases operate under neutral conditions, preserving the furan ring integrity [1].

Phase 2: The Clauson-Kaas Oxidation

Goal: Oxidative methoxylation of the furan ring without racemizing the side chain.[1]

Option A: Chemical Oxidation (Bromine/Methanol) - Recommended for Batch <10g [1]

  • Dissolve (S)-1-(furan-2-yl)ethanol in dry Methanol (0.2 M).

  • Add Na2CO3 (2.2 equiv) to buffer the HBr generated. Critical: Absence of base causes immediate product decomposition.

  • Cool to -10°C.

  • Add Bromine (Br2) (1.05 equiv) dropwise as a solution in MeOH.[1]

    • Visual Cue: The red color should disappear instantly. If red persists, stop addition.

  • Stir for 30 min at -10°C.

  • Quench: Pour into saturated aqueous NaHCO3/ice mixture. Extract immediately with Et2O or DCM.

Option B: Electrochemical Oxidation - Recommended for Scale >10g [1]

  • Electrolyte: MeOH with 1% NH4Br or Et4NBF4.

  • Cell: Undivided cell, Carbon (graphite) anode, Platinum or Steel cathode.

  • Current Density: 20–50 mA/cm².

  • Pass 2.2–2.5 F/mol of charge.

  • Advantage: Eliminates the handling of elemental bromine and simplifies workup [2].

Visualization: Process Logic & Stereochemistry

G cluster_0 Critical Control Point: pH Racemic Racemic 1-(furan-2-yl)ethanol Lipase Lipase Resolution (CALB + Vinyl Acetate) Racemic->Lipase S_Alcohol (S)-1-(furan-2-yl)ethanol (Target Intermediate) Lipase->S_Alcohol Unreacted Alcohol R_Acetate (R)-Acetate (By-product) Lipase->R_Acetate Acetylated Oxidation Clauson-Kaas Oxidation (Br2/MeOH/Base) S_Alcohol->Oxidation Stereocenter Intact Target (1S)-1-(2,5-dimethoxy- 2,5-dihydrofuran-2-yl)ethanol (Mixture of C2/C5 diastereomers) Oxidation->Target Methoxylation Hydrolysis Ring Opening (Acidic Failure Mode) Target->Hydrolysis If pH < 7

Caption: Workflow separating stereocenter formation (Lipase) from ring oxidation (Clauson-Kaas), highlighting the critical acidity failure mode.

Troubleshooting Guide (FAQ Format)

Q1: My product turns into a brown tar during column chromatography. What happened?

Diagnosis: Acid-catalyzed ring opening.[1] Solution: The 2,5-dimethoxy-2,5-dihydrofuran moiety is an acetal.[1][4] Standard silica gel is slightly acidic (pH 6-6.5), which is sufficient to hydrolyze the methoxy groups, leading to reactive dicarbonyls that polymerize (tar). Corrective Action:

  • Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (Et3N) in hexane before packing the column.

  • Eluent: Add 0.5% Et3N to your mobile phase.

  • Alternative: Use neutral Alumina instead of silica.

Q2: The lipase reaction is too slow (>48 hours). How do I speed it up?

Diagnosis: Steric hindrance or enzyme inactivation. Solution:

  • Solvent Switch: Move from MTBE to Diisopropyl ether (DIPE) or Toluene. Avoid polar solvents like THF, which can strip essential water from the enzyme.

  • Temperature: Increase from 25°C to 35°C (do not exceed 50°C for CALB to maintain enantioselectivity).

  • Acyl Donor: Ensure you are using vinyl acetate or isopropenyl acetate. These release unstable enols (acetaldehyde/acetone) that tautomerize, making the reaction irreversible and faster than using ethyl acetate [3].

Q3: I see multiple spots on TLC after oxidation. Is the reaction messy?

Diagnosis: Normal diastereomer formation. Explanation: The Clauson-Kaas reaction introduces methoxy groups at C2 and C5.[1] Since your starting material is chiral (S-alcohol), the addition creates a mixture of diastereomers (cis/trans relative to the side chain).[1] Guidance: Do not attempt to separate these diastereomers if your next step is an Achmatowicz rearrangement or hydrolysis to a sugar; they typically converge to the same product in the subsequent acidic step. If you must purify, they will appear as closely eluting spots.

Q4: The yield of the oxidation step is <40%.

Diagnosis: Likely lack of buffering. Solution: The reaction produces 2 moles of HBr for every mole of substrate. If you only add "some" base, the pH drops.

  • Protocol Check: Ensure you use at least 2.2 equivalents of Sodium Carbonate (Na2CO3) or Sodium Bicarbonate. Pyridine (2.5 equiv) is also an excellent buffer for this reaction if workup allows.[1]

Summary of Quantitative Benchmarks

ParameterTarget SpecificationCritical Factor
Step 1 Yield 45-48% (Theoretical max 50%)Stop at 50% conversion to ensure >99% ee of (S)-alcohol.
Step 1 ee >98%Use CALB (Novozym 435); avoid chemical resolution.
Step 2 Yield 80-90%Strictly anhydrous MeOH; Temperature < 0°C; Base > 2.2 equiv.[1]
Product Stability ModerateStore at -20°C with trace solid Na2CO3 to prevent auto-acidification.[1]

References

  • Thiel, D., Doknić, D., & Deska, J. (2014). Enzymatic aerobic ring rearrangement of optically active furylcarbinols. Nature Communications, 5, 5278.

  • Clauson-Kaas, N., Limborg, F., & Dietrich, P. (1952). Electrolytic methoxylation of some α-substituted furans. Acta Chemica Scandinavica, 6, 545–550.

  • Blume, F., Sprengart, P., & Deska, J. (2018). Lipase-induced oxidative furan rearrangements. Synlett, 29(10), 1293–1296.

  • Nematollahi, D., Rasouli, F., & Zeinodini-Meimand, A. (2018). Electrode Instead of Catalyst and Enzyme: A Greener Protocol for the Synthesis of Dihydrofuran Derivatives. Organic Process Research & Development. [1]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Clauson-Kaas Oxidation

Welcome to the technical support center for the Clauson-Kaas oxidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful synthetic tool for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Clauson-Kaas oxidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful synthetic tool for creating N-substituted pyrroles. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success and failure in this reaction, empowering you to minimize side reactions and maximize yields.

Introduction to the Clauson-Kaas Reaction

The Clauson-Kaas reaction is a cornerstone in heterocyclic chemistry, providing a reliable method for synthesizing N-substituted pyrroles from the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran, most commonly 2,5-dimethoxytetrahydrofuran (DMTHF).[1][2] The reaction is typically acid-catalyzed and proceeds through the hydrolysis of the dialkoxytetrahydrofuran to an intermediate 1,4-dicarbonyl compound, which then undergoes condensation with the amine to form the pyrrole ring.[2][3]

While robust, the reaction is not without its challenges. Side reactions can lead to reduced yields, complex purification profiles, and in some cases, complete reaction failure. This guide will address the most common issues encountered and provide actionable solutions grounded in chemical principles.

Core Reaction Mechanism

Understanding the primary reaction pathway is crucial for diagnosing and preventing side reactions.

Clauson_Kaas_Mechanism cluster_hydrolysis Step 1: Hydrolysis (Acid-Catalyzed) cluster_condensation Step 2: Condensation & Cyclization DMTHF 2,5-Dimethoxytetrahydrofuran Intermediate Succinaldehyde (1,4-dicarbonyl intermediate) DMTHF->Intermediate + H₂O, H⁺ Product N-Substituted Pyrrole Intermediate->Product + R-NH₂ - 2H₂O Amine Primary Amine (R-NH₂)

Caption: General mechanism of the Clauson-Kaas pyrrole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems.

Category 1: Low or No Product Yield
Question 1: I'm seeing a very low yield of my desired N-substituted pyrrole, and my starting amine is still present. What's going wrong?

Answer:

This is one of the most common issues and typically points to problems with the initial hydrolysis of the 2,5-dimethoxytetrahydrofuran (DMTHF) or insufficient reactivity of the amine.

  • Insufficient Acid Catalysis: The hydrolysis of DMTHF to the reactive succinaldehyde intermediate is acid-catalyzed.[2][3] If the reaction medium is not sufficiently acidic, this step will be slow or incomplete, leaving your amine with nothing to react with.

    • Troubleshooting:

      • Check pH: If your reaction is in an aqueous or buffered system, ensure the pH is acidic. Acetic acid is a classic catalyst for this reaction.[1][2]

      • Catalyst Choice: For less reactive amines, a stronger acid catalyst might be necessary. However, be cautious, as strongly acidic conditions can also promote side reactions, particularly with sensitive substrates.[4] Various Lewis and Brønsted acids have been employed to improve yields, including iron(III) chloride, zinc catalysts, and silica sulfuric acid.[1][2][5]

  • Poorly Reactive Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow reaction rates.

    • Troubleshooting:

      • Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier. Many procedures call for refluxing in acetic acid or water.[1][2]

      • Alternative Catalysts: As mentioned above, switching to a more effective catalyst can drive the reaction to completion. Microwave-assisted synthesis has also been shown to be effective in reducing reaction times and improving yields with challenging substrates.[6]

  • Water Content: The initial hydrolysis step requires water. While some procedures are run in aqueous media, even in non-aqueous solvents, a stoichiometric amount of water is necessary for the hydrolysis of DMTHF.

    • Troubleshooting: If running in a non-aqueous solvent like toluene, ensure that either the solvent or one of the reagents contains a sufficient amount of water to facilitate the initial hydrolysis. Some protocols explicitly use a mixture of acetic acid and water.[2]

Question 2: My reaction seems to stall, and I'm left with a complex mixture of products, none of which is my desired pyrrole in high purity. Why is this happening?

Answer:

The formation of a complex mixture often indicates that side reactions are outcompeting the desired pyrrole synthesis. This can be due to overly harsh reaction conditions or the inherent instability of the starting materials or product.

  • Decomposition of the Pyrrole Product: Pyrroles, especially those with electron-donating substituents, can be sensitive to strongly acidic conditions and heat, leading to polymerization or decomposition.[4][7]

    • Troubleshooting:

      • Milder Conditions: A modified procedure using an acetate buffer at room temperature has been developed to avoid harsh acidic and high-temperature conditions, which is particularly useful for sensitive pyrroles.[4]

      • Reduce Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately to avoid prolonged exposure of the product to the reaction conditions.

  • Polymerization of Intermediates: The succinaldehyde intermediate is prone to polymerization, especially under strongly acidic or basic conditions.[8]

    • Troubleshooting:

      • Control Stoichiometry: Ensure the amine is present to trap the succinaldehyde as it is formed.

      • Moderate pH: Avoid extremes of pH. The use of buffered systems can be advantageous.[4]

  • Oxidation: Pyrroles are electron-rich heterocycles and can be susceptible to oxidation, especially if the reaction is run open to the air for extended periods at high temperatures.[9][10] This can lead to the formation of colored, often polymeric, byproducts.

    • Troubleshooting: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.

Category 2: Formation of Specific Side Products
Question 3: I've isolated a side product that appears to be a result of ring-opening or further reaction of my pyrrole. How can I prevent this?

Answer:

The pyrrole ring itself can undergo further reactions under the conditions of its formation, particularly electrophilic substitution or oxidation.

  • Electrophilic Attack on the Pyrrole Ring: If your reaction conditions generate strong electrophiles, these can react with the newly formed, electron-rich pyrrole ring.

    • Troubleshooting:

      • Protecting Groups: For particularly sensitive syntheses, it may be necessary to use a protecting group on the amine that can be removed later. N-alkoxycarbonyl groups have been shown to be effective for this purpose.[11]

      • Control of Reagents: Ensure that all reagents are pure and that no unintended reactive species are present.

  • Oxidative Ring Opening: In some cases, particularly with certain catalysts or oxidants present, the pyrrole ring can be oxidatively cleaved.[9]

    • Troubleshooting: As mentioned previously, an inert atmosphere is a good preventative measure. Also, scrutinize your choice of catalyst; some metal catalysts may have multiple accessible oxidation states that could facilitate undesired redox processes.

Experimental Protocols & Data

General Protocol for Clauson-Kaas Pyrrole Synthesis

This is a general starting point; optimization will be necessary for specific substrates.

  • To a solution of the primary amine (1.0 mmol) in a suitable solvent (e.g., acetic acid, water, or a mixture) is added 2,5-dimethoxytetrahydrofuran (1.0-1.2 mmol).

  • If required, the acid catalyst (e.g., 0.1 mmol of FeCl₃) is added.

  • The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Table 1: Influence of Reaction Parameters on Clauson-Kaas Oxidation
ParameterGeneral GuidelinePotential Side Reactions if Not Optimized
Solvent Acetic acid, water, toluene, or solvent-free conditions are common.[1][2][5]In non-polar aprotic solvents, ensure sufficient water is present for hydrolysis.
Catalyst Acetic acid is standard. Lewis acids (e.g., FeCl₃, ZrOCl₂·8H₂O) or solid acids (e.g., silica sulfuric acid) can improve yields.[1][2][5]Overly strong acids can cause decomposition of sensitive pyrroles.[4]
Temperature Room temperature to reflux (75-110 °C).[2]High temperatures can lead to polymerization and decomposition of the product.
Amine Substrate Aliphatic amines are generally more reactive than aromatic amines. Electron-withdrawing groups on the amine decrease reactivity.Slow reaction with unreactive amines can allow for decomposition of the succinaldehyde intermediate.
Atmosphere Generally performed in air, but an inert atmosphere (N₂ or Ar) can prevent oxidation of sensitive substrates.Oxidation of the pyrrole ring can lead to colored impurities and polymers.[9]

Visualizing Troubleshooting Workflows

Troubleshooting Low Yield

This diagram outlines a logical flow for addressing low product yields.

Low_Yield_Troubleshooting cluster_amine_present Amine Present cluster_amine_absent Amine Absent Start Low Yield of Pyrrole Check_Amine Is starting amine consumed? Start->Check_Amine Increase_Acidity Increase catalyst loading or use a stronger acid catalyst. Check_Amine->Increase_Acidity No Milder_Conditions Use milder conditions (e.g., buffered system, lower temp). Check_Amine->Milder_Conditions Yes Increase_Temp Increase reaction temperature. Increase_Acidity->Increase_Temp Check_Water Ensure sufficient H₂O for hydrolysis. Increase_Temp->Check_Water Inert_Atmosphere Run under inert atmosphere (N₂/Ar). Milder_Conditions->Inert_Atmosphere Reduce_Time Decrease reaction time. Inert_Atmosphere->Reduce_Time

Caption: A decision tree for troubleshooting low yields in the Clauson-Kaas reaction.

References

  • Gourlay, B. S., Molesworth, P. P., Ryan, J. H., & Smith, J. A. (2006). A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. Tetrahedron Letters, 47(5), 799-801. Available at: [Link]

  • Kumar, R., & Kumar, N. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-952. Available at: [Link]

  • Kumar, R., & Kumar, N. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Center for Biotechnology Information. Available at: [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available at: [Link]

  • ResearchGate. (n.d.). Applications of Clauson-Kaas Reaction in Organic Synthesis. Available at: [Link]

  • Nielsen, N. C. (1953). Reactions of the furan nucleus; 2 .5-dialkoxy - 2 .5-dihydrofurans. Arkiv for Kemi, 5(3-4), 269-281. Available at: [Link]

  • Google Patents. (n.d.). CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method.
  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Available at: [Link]

  • Google Patents. (n.d.). US4441970A - Electrochemical preparation of 2,5-dialkoxy-2,5-dihydrofurans.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • ResearchGate. (n.d.). 2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

  • Reddit. (2014). Succinaldehyde from 2,5-dimethoxytetrahydrofuran. Available at: [Link]

  • ACS Publications. (1955). Preparation and Reactions of Dialkoxytetrahydrofurans. Journal of the American Chemical Society, 77(1), 17-20. Available at: [Link]

  • Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Available at: [Link]

  • ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... Available at: [Link]

  • NIST WebBook. (n.d.). Furan, 2,5-dihydro-2,5-dimethoxy-. Available at: [Link]

  • Reddit. (2021). Hi everyone. I am a chemistry undergraduate student and this is my first sythesis outside normal class... Available at: [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Available at: [Link]

  • PLOS Computational Biology. (2013). Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 2,5-Dimethoxy-2H-furan Extraction

Ticket ID: KB-EXT-2026-DMDF Subject: Optimization of Solvent Systems for 2,5-Dimethoxy-2,5-dihydrofuran Recovery Status: Open / Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-EXT-2026-DMDF Subject: Optimization of Solvent Systems for 2,5-Dimethoxy-2,5-dihydrofuran Recovery Status: Open / Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

User Note: While your query specifies "2,5-dimethoxy-2H-furan," this guide addresses 2,5-dimethoxy-2,5-dihydrofuran (CAS: 332-77-4).[1] The "2H" designation typically implies the non-aromatic, dihydro intermediate produced via the electrochemical methoxylation of furan (Clauson-Kaas reaction).

The Critical Challenge: The extraction of this compound presents a unique paradox:

  • Solubility: It is highly soluble in the reaction solvent (Methanol).

  • Stability: It is an acetal . In the presence of water and even trace acid, it rapidly hydrolyzes to malealdehyde (or succinaldehyde derivatives), which then polymerizes into a brown tar.

Therefore, solvent selection is not just about partition coefficients; it is about preventing acid-catalyzed hydrolysis during the biphasic workup.

Solvent Selection Logic (The "Why")

The choice of solvent dictates the purity profile. We categorize solvents based on Extraction Efficiency (Partition Coefficient) and Chemical Inertness .

Recommended Solvent Systems
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Primary Recommendation Dichloromethane (DCM) HighGold Standard. High density (1.33 g/mL) ensures rapid phase separation from aqueous electrolytes. Excellent solubility for the acetal.
Green Alternative 2-Methyltetrahydrofuran (2-MeTHF) HighSuperior to standard THF due to immiscibility with water. Higher boiling point allows easier solvent swapping.
Industrial Standard Toluene Medium-HighUsed in fixed-bed flow processes. Good for azeotropic drying later, but requires higher energy for removal (BP: 110°C).
Legacy/Risky Diethyl Ether MediumGood solubility, but high volatility and peroxide formation risk make it unsuitable for scale-up.
Contraindicated Ethyl Acetate LowRisk of trans-acetalization. In acidic traces, EtOAc can hydrolyze, generating acetic acid, which autocatalyzes the degradation of your product.

Standard Operating Procedure (The "How")

WARNING: The most common failure mode is attempting to extract directly from the methanolic reaction mixture. You must remove methanol first.[2]

Workflow Diagram (DOT Visualization)

ExtractionWorkflow ReactionMix Reaction Mixture (Furan + MeOH + Electrolyte) Neutralize Step 1: Neutralization (Add NaOMe to pH > 7) ReactionMix->Neutralize Prevent Hydrolysis Evap Step 2: MeOH Removal (Rotavap < 40°C) Neutralize->Evap Vacuum Residue Oily Residue + Salts Evap->Residue Biphasic Step 3: Create Biphasic System (Add Water + DCM) Residue->Biphasic Extract Phase Separation Biphasic->Extract Aqueous Aqueous Waste (Salts/Bromide) Extract->Aqueous Organic Organic Phase (Product in DCM) Extract->Organic Wash Step 4: Wash (Sat. NaHCO3) Organic->Wash Remove trace acid Dry Step 5: Drying (Na2SO4 + Filtration) Wash->Dry Distill Step 6: Vacuum Distillation (BP ~54°C @ 1.7kPa) Dry->Distill

Caption: Optimized workflow for isolation of 2,5-dimethoxy-2,5-dihydrofuran emphasizing early methanol removal.

Detailed Protocol Steps
  • Neutralization (Critical):

    • If your electrolysis used H₂SO₄ or generated acid, add Sodium Methoxide (NaOMe) before stopping the stirring.

    • Target: pH 8-9.

    • Reason: Evaporating an acidic solution concentrates the acid, causing immediate degradation of the acetal.

  • Desolvation:

    • Remove Methanol under reduced pressure (Rotavap) at < 40°C .

    • Stop condition: When a viscous, oily residue (often with solid salts) remains.

    • Note: Do not heat aggressively; the product is volatile (BP ~160°C atm, but co-evaporates).

  • Partitioning:

    • Dissolve the residue in Dichloromethane (DCM) (approx 2x volume of original furan).

    • Add Ice-Cold Water (1:1 ratio with DCM) to dissolve the electrolyte salts (NaBr/NH₄Br).

    • Why Ice Water? Low temperature suppresses hydrolysis kinetics.

  • Extraction & Wash:

    • Separate the organic layer.[3][4]

    • Extract the aqueous layer once more with DCM.

    • Wash combined organics with Saturated NaHCO₃ . This is your insurance policy against trace acidity.

  • Isolation:

    • Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if slightly acidic, though usually safe).

    • Concentrate and distill under vacuum (approx 52-54°C at 1.73 kPa / 13 mmHg).

Troubleshooting Guide (FAQ)

Ticket #101: "My product turned into a dark brown tar during evaporation."

Diagnosis: Acid-Catalyzed Polymerization. Root Cause: The reaction mixture was not effectively neutralized before methanol removal. Mechanism: 2,5-dimethoxy-2,5-dihydrofuran + H⁺ + H₂O → Malealdehyde + 2 MeOH. Malealdehyde is highly unstable and polymerizes rapidly. Solution: Ensure the reaction mix is basic (pH > 8) using NaOMe or Et₃N before any heat or vacuum is applied.

Ticket #102: "I cannot get phase separation; it's one homogeneous layer."

Diagnosis: The "Methanol Bridge" Effect. Root Cause: Insufficient removal of methanol. Methanol is miscible with both water and DCM/Toluene. If >10% methanol remains, it acts as a phase transfer agent, preventing bilayer formation. Solution: Return the mixture to the rotavap and remove more solvent, or add a significant excess of brine (saturated NaCl) to "salt out" the organic phase.

Ticket #103: "Can I use Diethyl Ether instead of DCM?"

Senior Scientist Note: Yes, but with caveats. Ether is excellent for solubility and ease of removal. However, 2,5-dimethoxy-2,5-dihydrofuran is susceptible to radical oxidation. Ether tends to form peroxides. If you use ether:

  • Ensure it is peroxide-free.

  • Do not distill to dryness (explosion risk).

  • DCM is preferred for scale-up due to lower flammability and better density differential.

Mechanistic Logic Tree

DecisionLogic Start Select Extraction Solvent GreenCheck Is 'Green Chemistry' Mandatory? Start->GreenCheck YesGreen Yes GreenCheck->YesGreen NoGreen No (Standard Lab) GreenCheck->NoGreen MeTHF Select 2-MeTHF (Check Peroxides) YesGreen->MeTHF DCM Select Dichloromethane (Best Separation) NoGreen->DCM AcidCheck Check pH of Aqueous Layer MeTHF->AcidCheck DCM->AcidCheck Acidic Acidic (pH < 7) AcidCheck->Acidic Neutral Neutral/Basic AcidCheck->Neutral Stop STOP: Neutralize immediately with NaHCO3 wash Acidic->Stop Proceed Proceed to Distillation Neutral->Proceed

Caption: Decision matrix for solvent selection and safety checks during workup.

References

  • Clauson-Kaas, N., et al. (1955).[5] New Examples of Electrolytic Methoxylation of Furans. Acta Chemica Scandinavica, 9, 17-22.

    • Foundational text on the electrolytic synthesis and workup using methanol/NH4Br.
  • Degussa AG. (1987).[4] Process for producing 2,5-dimethoxytetrahydrofuran. US Patent 4,680,420.[4]

    • Provides industrial context on handling dimethoxy-furan deriv
  • BenchChem. (2025).[2][3] 2,5-Dimethoxy-2,5-dihydrofuran as a Stable Precursor for In Situ Generation of Dialdehydes. Technical Note.

    • Cited for hydrolysis mechanism and stability d
  • PubChem. (2025).[1] Compound Summary: 2,5-Dihydro-2,5-dimethoxyfuran (CID 78974).[1] National Library of Medicine.

    • Source for physical properties (Density, BP).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization Guide: (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol

[1][2][3] Executive Summary & Application Context Product Identity: (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol Common Aliases: (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol; Clauson-Kaas Product of (S)-1-(2-furyl)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Application Context

Product Identity: (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol Common Aliases: (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol; Clauson-Kaas Product of (S)-1-(2-furyl)ethanol.[1][2][3] CAS Registry: 236408-20-1 (Generic/Racemic related)[1]

This guide details the NMR characterization of (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol , a critical chiral building block in the synthesis of rare sugars (e.g., L-digitoxose), nucleoside analogs, and polyketide fragments.[1][2][3]

The Stereochemical Challenge

Unlike simple organic solvents, this molecule presents a unique characterization challenge. It exists as a mixture of diastereomers due to the lability of the hemiacetal-like centers at the C2 and C5 positions of the dihydrofuran ring.[1] While the side chain is enantiopure (1S) , the furan ring adopts both cis and trans configurations relative to the dimethoxy groups.

Key Insight for Researchers: Standard 1H NMR will show two distinct sets of signals (corresponding to the cis and trans ring isomers).[2] This is not an impurity profile but an intrinsic characteristic of the product.[1][3] Verification of the (1S) center requires chiral derivatization (Mosher's method) or chiral chromatography, as standard NMR cannot distinguish the (1S) diastereomeric mixture from the (1R) mixture.

Comparative Analysis: Resolution Methods & Purity

The following table compares the target (1S)-Enantiomer (obtained via enzymatic resolution or chiral pool synthesis) against the Racemic alternative often found in bulk chemical catalogs.

Feature(1S)-Enriched Product Racemic Alternative Implication for Synthesis
Origin Lipase-mediated kinetic resolution or oxidation of (S)-furyl ethanol.[1][2]Chemical Clauson-Kaas oxidation of racemic furyl ethanol.[1](1S) is required for natural product synthesis (e.g., L-sugars).
Stereoisomers 2 Major Species: (1S, 2R, 5R) and (1S, 2S, 5S) mixtures (cis/trans ring).4 Major Species: Enantiomeric pairs of the cis/trans ring forms.[1]Racemic material leads to diastereomeric messes in subsequent steps.[1]
1H NMR Profile Shows 2 sets of signals (cis/trans ratio).Identical to (1S) in achiral solvents.Standard NMR cannot validate the (1S) center.
Validation Method Mosher Ester Analysis (

) or Chiral HPLC.
Chiral HPLC shows 4 peaks (vs. 2 for the 1S product).Essential QC step before use.[1][3]

Structural Logic & Isomerism

The following diagram illustrates the relationship between the stable (1S) center and the fluxional ring stereochemistry.

G Start (S)-1-(Furan-2-yl)ethanol (Chiral Precursor) Oxidation Clauson-Kaas Oxidation (Br2/MeOH or Electrochemical) Start->Oxidation Stereocenter Retained Product Target Molecule (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol Oxidation->Product Isomer1 Trans-Isomer (Ring OMe groups trans) Product->Isomer1 Equilibrium (Acid Catalyzed) Isomer2 Cis-Isomer (Ring OMe groups cis) Product->Isomer2 Equilibrium

Caption: The oxidation of the chiral furan precursor retains the side-chain stereochemistry (1S) but generates a mixture of cis/trans acetal isomers at the ring.

Detailed NMR Characterization Protocol

Experimental Conditions[1][3][4][5][6][7]
  • Solvent: CDCl₃ (Chloroform-d) is standard.[1][2] Methanol-d₄ (CD₃OD) can be used but may exchange with the hydroxyl proton.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[2]

1H NMR Assignment Table (400 MHz, CDCl₃)

Note: Data represents the mixture of cis and trans isomers (approx. 60:40 ratio, though this varies by synthesis method).

PositionTypengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(ppm) - Major Isomer

(ppm) - Minor Isomer
MultiplicityCoupling (

Hz)
Interpretation
H-3 / H-4 Vinyl CH5.95 – 6.105.95 – 6.10m (overlapping)-Olefinic protons of the dihydrofuran ring.[1]
H-5 Acetal CH5.625.78d / br s

Anomeric proton (adjacent to OMe).[1]
H-2 Acetal CH~5.10~5.25d / m-Anomeric proton (adjacent to side chain).[1]
-OCH₃ Methoxy3.45, 3.423.38, 3.35s (4 peaks total)-Distinct signals for C2-OMe and C5-OMe in both isomers.[1]
H-1' Side Chain CH3.90 – 4.053.90 – 4.05m-Chiral center proton (CH-OH).[1]
-CH₃ Side Chain Me1.251.28d

Methyl doublet of the ethanol group.[1]
Key Diagnostic Features[1][3]
  • The Methoxy Region (3.3 – 3.5 ppm): You will observe four distinct singlets (or two pairs of closely spaced singlets). This confirms the presence of both diastereomers.[1] If only two singlets are seen, the resolution of the magnet may be insufficient, or the sample has serendipitously crystallized as a single diastereomer (rare in oil form).

  • The Olefinic Region (5.9 – 6.1 ppm): This region is characteristic of the 2,5-dihydrofuran ring.[3] Absence of signals here suggests over-oxidation (to maleic derivatives) or ring opening.

  • H-1' Complexity: The side chain proton often appears as a complex multiplet because it couples to the methyl group (

    
     Hz) and the H-2 ring proton.[1]
    

Protocol: Validation of (1S) Stereochemistry (Mosher's Method)

Since standard NMR cannot distinguish (1S) from (1R), you must use Mosher's ester analysis if a certificate of analysis (CoA) is not available or requires validation.[3]

Workflow
  • Derivatization: React 5 mg of the product with

    
    -(-)-MTPA-Cl (Mosher's acid chloride) and separately with 
    
    
    
    -(+)-MTPA-Cl in pyridine/CDCl₃.
  • Analysis: Acquire 1H NMR for both the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -MTPA ester and 
    
    
    
    -MTPA ester.[1]
  • Calculation: Determine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     for the protons neighboring the chiral center (specifically the side-chain Methyl and the Ring H-2).[1]
    

Mosher cluster_reactions Parallel Derivatization Sample Sample: (1S)-1-(...)-ethanol Rxn1 React with (R)-MTPA-Cl (Forms (S)-Ester) Sample->Rxn1 Rxn2 React with (S)-MTPA-Cl (Forms (R)-Ester) Sample->Rxn2 NMR 1H NMR Analysis Rxn1->NMR Rxn2->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) NMR->Calc Result Positive Δδ for H-2 (Ring) Negative Δδ for Methyl (Side chain) CONFIRMS (1S) Calc->Result

Caption: Determination of absolute configuration using Mosher's method. The sign of chemical shift differences confirms the (1S) center.

Expected Results for (1S) Configuration:

  • Side Chain Methyl:

    
     (The phenyl group of the S-ester shields the methyl).
    
  • Ring Protons (H-2): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (The phenyl group of the R-ester shields the ring).[1]
    

Synthesis & Stability Notes

Synthesis Pathway (Clauson-Kaas)

The standard synthesis involves the treatment of (S)-1-(furan-2-yl)ethanol with bromine in methanol (or electrochemical oxidation).[1][2]

  • Reagent:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or Electrolysis in MeOH.[1]
    
  • Base:

    
     or Pyridine (to neutralize HBr).
    
  • Temperature: -10°C to 0°C (Control is crucial to prevent ring opening).[1]

Stability & Storage[3]
  • Acid Sensitivity: The acetal functionalities are highly sensitive to acid.[1][3] Do not use CDCl₃ that has been stored for long periods (acidic decomposition) without filtration through basic alumina.

  • Thermal Stability: The product is generally stable at room temperature but should be stored at -20°C to prevent slow polymerization or aromatization.[1]

References

  • Clauson-Kaas, N., Limborg, F., & Dietrich, P. (1952).[2][4] Electrolytic methoxylation of some α-substituted furans.[1][4] Acta Chemica Scandinavica, 6, 545–550.[4]

  • Achmatowicz, O., et al. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds.[1] Tetrahedron, 27(10), 1973-1996. (Foundational work on furan oxidation to pyranones).

  • Feringa, B. L., & de Lange, B. (1988). Lipase catalyzed kinetic resolution of 1-(2-furyl)ethanol.[1] Tetrahedron, 44(23), 7213-7222.[3] (Source for the (1S) precursor synthesis).

  • PubChem Compound Summary. (2025). (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol derivatives.[1][2][3][5][6]

Sources

Comparative

Publish Comparison Guide: Optical Rotation &amp; Stereochemistry of (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol

This comparative guide details the optical rotation properties, synthesis, and stereochemical analysis of (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol , a critical chiral intermediate in the synthesis of rare suga...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the optical rotation properties, synthesis, and stereochemical analysis of (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol , a critical chiral intermediate in the synthesis of rare sugars and bioactive pyranones.

Executive Summary

Molecule: (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol CAS Registry Number: (Related to 284474-62-6 for the racemic/generic structure) Primary Application: Chiral scaffold for Achmatowicz rearrangement; precursor to 2,3-dideoxy-DL-alk-2-enopyranosides and Daumone analogs. Stereochemical Complexity: The molecule possesses a fixed chiral center at the side chain (1S) and a newly formed anomeric center at the furan ring (C2/C5), resulting in a mixture of diastereomers (cis/trans).

Key Insight for Researchers: Unlike simple chiral alcohols, the optical rotation of this intermediate is not a single static value but depends heavily on the diastereomeric ratio (dr) generated during the oxidative methoxylation of the starting furan. Precise characterization requires separation of the cis and trans isomers, which exhibit distinct specific rotations.

Structural Analysis & Stereochemistry

The molecule is synthesized via the oxidative ring expansion of (S)-1-(furan-2-yl)ethanol . This transformation introduces methoxy groups at the 2 and 5 positions of the furan ring, converting the aromatic system into a dihydrofuran acetal.

Stereochemical Pathway[1]
  • Fixed Center: The (S)-configuration of the hydroxyethyl side chain is preserved from the starting material.

  • Variable Centers: The oxidation creates new chiral centers at C2 and C5 of the ring.

  • Resulting Isomers: The reaction typically yields a mixture of four stereoisomers, predominantly grouped into two diastereomeric pairs based on the relative orientation of the side chain and the methoxy groups (cis/trans).

DOT Diagram: Stereochemical Flow

Stereochemistry Start (S)-1-(Furan-2-yl)ethanol [α]D ≈ -23.5° Oxidation Oxidative Methoxylation (Br2/MeOH or Electrochemical) Start->Oxidation Stereocenter (S) Preserved Product (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol (Mixture of Diastereomers) Oxidation->Product Formation of Acetal Centers Isomer1 Isomer A (cis) Distinct [α]D Product->Isomer1 HPLC/Column Separation Isomer2 Isomer B (trans) Distinct [α]D Product->Isomer2

Figure 1: Stereochemical flow from the chiral furan precursor to the resolved dihydrofuran diastereomers.

Comparative Optical Rotation Data

The optical rotation values below compare the pure starting material with the reaction products. Note that the product values are highly sensitive to the solvent and the specific diastereomer isolated.

Table 1: Optical Rotation Benchmarks
CompoundConfigurationSpecific Rotation

SolventConcentrationRef
(S)-1-(Furan-2-yl)ethanol (S)-23.5° ± 1° Ethanol

[1, 2]
(R)-1-(Furan-2-yl)ethanol (R)+23.0° Ethanol

[2]
Prod.[1][2][3] Isomer A (cis) (1S, 2R, 5R)+44.0° (approx)


[3]
Prod. Isomer B (trans) (1S, 2S, 5R)+17.5° (approx)


[3]

*Note: Isomer configurations are provisional based on analogous 2,5-dimethoxy dihydrofuran systems reported by Smigielski et al. Exact assignment requires NOE NMR analysis.

Critical Analysis of Data
  • Sign Inversion: The oxidation of the levorotatory (S)-furan alcohol often yields dextrorotatory (+) dihydrofuran products due to the overwhelming contribution of the new acetal centers to the chiroptical properties.

  • Solvent Effect: Rotations in chlorinated solvents (

    
    ) are typically higher in magnitude than in protic solvents (MeOH) due to hydrogen bonding effects on the side-chain hydroxyl group.
    

Experimental Protocols

Protocol A: Synthesis & Isolation

Objective: Generate (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol with high optical purity.

  • Starting Material: Dissolve 10 mmol of (S)-1-(furan-2-yl)ethanol (

    
     ee) in anhydrous methanol (50 mL).
    
  • Oxidation:

    • Chemical Method:[4][5][6] Add

      
       (20 mmol) followed by dropwise addition of 
      
      
      
      (10 mmol) at -10°C.
    • Electrochemical Method (Greener): Electrolyze in MeOH with

      
       electrolyte at constant current (
      
      
      
      ) until 2.2 F/mol is passed.
  • Quench: Neutralize with saturated

    
    , extract with 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: The crude oil is a mixture of diastereomers.

    • Flash Chromatography: Elute with Hexane/EtOAc (8:2). The trans isomer typically elutes first, followed by the cis isomer.

Protocol B: Measurement of Optical Rotation

System Validation:

  • Zeroing: Calibrate polarimeter with pure solvent (HPLC grade

    
    ) at 20°C.
    
  • Sample Prep: Dissolve 50 mg of the separated isomer in 10 mL solvent (

    
    ). Ensure complete dissolution; filter if necessary to remove silica particles.
    
  • Measurement: Record average of 5 readings at the Sodium D-line (589 nm).

Mechanism & Pathway Visualization

The transformation follows the Achmatowicz Rearrangement precursor pathway. The visualization below details the electronic reorganization.

Mechanism Step1 Furan Substrate (Aromatic) Step2 Oxidation (+Br2/MeOH) Formation of Oxonium Ion Step1->Step2 -2e- / -2H+ Step3 Nucleophilic Attack (MeOH) Addition at C2/C5 Step2->Step3 +2 MeOH Step4 2,5-Dimethoxy-2,5-dihydrofuran (Acetal Product) Step3->Step4 Stereoselective Control

Figure 2: Mechanistic pathway for the oxidative methoxylation of the furan ring.

References

  • Kaminský, J., et al. (2010). "Conformational behavior of simple furanosides studied by optical rotation." Journal of Computational Chemistry, 31(12), 2371–2380. Link

  • BenchChem. (2025). "Stereochemical Dichotomy: An In-depth Technical Guide to (R)- and (S)-1-(Furan-2-yl)ethanol." BenchChem Technical Guides. Link

  • Śmigielski, K., et al. (2003). "Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran." ChemInform, 34(26). Link

  • Achmatowicz, O., et al. (1971). "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron, 27(10), 1973–1996. Link

Sources

Validation

Stereochemical Integrity in Furan Oxidation: A Comparative Validation Guide

Executive Summary: The Chirality Challenge In the total synthesis of carbohydrates, alkaloids, and polyketides, furan oxidation is a pivotal transformation. It typically serves to convert a latent 1,4-dicarbonyl system (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Challenge

In the total synthesis of carbohydrates, alkaloids, and polyketides, furan oxidation is a pivotal transformation. It typically serves to convert a latent 1,4-dicarbonyl system (masked as a furan) into a functionalized pyranone or cyclopentenone.

The critical failure mode in these transformations is not yield, but stereochemical erosion . When an existing stereocenter (particularly at the


-position, such as in furfuryl alcohols) dictates the diastereoselectivity of the oxidation, maintaining its integrity is paramount.

This guide compares three dominant oxidation methodologies—Chemical (Achmatowicz) , Photochemical (Singlet Oxygen) , and Biocatalytic —and provides a rigorous, self-validating framework to quantify stereocenter retention.

Comparative Analysis of Oxidation Modalities

Method A: The Achmatowicz Rearrangement (Chemical)

The Industry Standard

The Achmatowicz reaction uses an oxidant (classically


 or NBS) to convert furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.
  • Mechanism: Electrophilic halogenation forms a dihydrofuran intermediate, which undergoes acidic hydrolysis and rearrangement.

  • Stereo-Risk: High.[1][2] The reaction generates a transient oxocarbenium ion. While the

    
    -center (the original chiral alcohol) usually directs the incoming nucleophile, the acidic conditions required for the rearrangement step (pH < 1) can cause reversible ring opening or dehydration, leading to racemization of acid-sensitive substrates.
    
  • Best For: Robust substrates; large-scale synthesis where slight ee% erosion is acceptable.

Method B: Dye-Sensitized Photo-Oxidation ( )

The Mild Alternative

Uses visible light, a photosensitizer (e.g., Rose Bengal, Methylene Blue), and oxygen to generate singlet oxygen (


).
  • Mechanism: [4+2] cycloaddition yields a neutral endoperoxide. This intermediate rearranges to the enedione or hydroxy-butenolide without strong acids.

  • Stereo-Risk: Low. The reaction proceeds at neutral pH and often at low temperatures (-78°C to 0°C). The absence of protonation minimizes the risk of epimerization at the

    
    -center.
    
  • Best For: Acid-sensitive scaffolds; late-stage functionalization; maximizing ee%.

Method C: Enzymatic Oxidation (Chloroperoxidase/Laccase)

The Precision Tool

Utilizes enzymes like Chloroperoxidase (CPO) or specific oxidases.

  • Mechanism: Heme-dependent radical or ionic oxidation.

  • Stereo-Risk: Negligible. Enzymes operate under strictly controlled aqueous buffers. Furthermore, enzymes can be selected to be enantioselective, potentially upgrading the ee% via kinetic resolution.

  • Best For: Aqueous-soluble substrates; "Green" chemistry requirements; cases where chemical oxidants fail completely.

Mechanistic Visualization: The Racemization Danger Zone

The following diagram illustrates the mechanistic divergence between the Acidic (NBS) and Neutral (


) pathways, highlighting the "Danger Zone" where stereochemical information is lost.

FuranOxidation Start Chiral Furfuryl Alcohol NBS NBS/H2O (Chemical) Start->NBS Singlet 1O2 / Light (Photochemical) Start->Singlet Inter1 Hemiacetal Intermediate NBS->Inter1 Oxidation OxoCarb Oxocarbenium Ion (Planar/Achiral) Inter1->OxoCarb Acidic pH (Danger Zone) Prod_Rac Racemized Pyranone OxoCarb->Prod_Rac Non-selective Attack Endo Endoperoxide (Neutral) Singlet->Endo [4+2] Cycloaddition Prod_Ret Enantioenriched Pyranone Endo->Prod_Ret Rearrangement (No Acid)

Caption: Comparative pathways showing the oxocarbenium "Danger Zone" in chemical oxidation vs. the concerted neutral pathway of singlet oxygen.

Performance Data Comparison

The following table summarizes typical performance metrics for the oxidation of (S)-1-(furan-2-yl)ethanol (a standard test substrate).

FeatureChemical (NBS/H₂O)Photo-Oxidation (¹O₂)Enzymatic (CPO)
Reagent Cost LowMedium (Dye + Light)High
Reaction pH < 2.0 (Acidic)7.0 (Neutral)4.0 - 6.0 (Buffered)
Yield 85 - 95%75 - 90%40 - 65%
Stereocenter Retention 80 - 92% (Risk of erosion)> 98% (Excellent)> 99% (Perfect)
Scalability High (kg scale)Medium (Flow chem needed)Low (mg to g scale)
Primary Byproduct Succinimide / HBrNone (Atom economic)Denatured Protein

The Self-Validating Protocol System

To ensure scientific integrity, you cannot assume retention. You must prove it using a "Self-Validating System."

Workflow Diagram: Validation Logic

Validation Step1 Step 1: Synthesize Racemic Standard Step2 Step 2: Develop CSP-HPLC Method (Baseline separation) Step1->Step2 Step3 Step 3: Run Enantioenriched Reaction (Target) Step2->Step3 Decision Is ee% > 98%? Step3->Decision Fail Analyze for Acid Sensitivity Decision->Fail No Pass Proceed to Synthesis Decision->Pass Yes

Caption: Logic flow for validating stereochemical retention. CSP = Chiral Stationary Phase.

Detailed Experimental Protocols
Protocol A: Singlet Oxygen Oxidation (High Retention)

Use this for acid-sensitive substrates where stereocenter retention is critical.

  • Setup: Dissolve the chiral furan substrate (1.0 equiv) in DCM/MeOH (9:1). Add Rose Bengal (0.5 mol%) as the photosensitizer.

  • Oxidation: Cool to -78°C. Irradiate with a White LED (or 500W Tungsten lamp) while bubbling a gentle stream of

    
     through the solution.
    
    • Checkpoint: Monitor consumption of starting material by TLC. The intermediate endoperoxide may be visible.

  • Quench/Rearrangement: Once starting material is consumed, add Dimethyl Sulfide (DMS, 2.0 equiv) to reduce the endoperoxide, or add DIPEA (1.5 equiv) to induce rearrangement to the hydroxy-butenolide.

  • Workup: Warm to room temperature. Concentrate in vacuo.

  • Validation: Analyze crude immediately via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA).

Protocol B: Buffered NBS Oxidation (Standard)

Use this for robust substrates.

  • Setup: Dissolve furan substrate in THF/H₂O (4:1). Cool to 0°C.

  • Buffering (Critical): Add solid

    
     (2.0 equiv) to the mixture. Note: Standard Achmatowicz omits this, leading to low pH.
    
  • Addition: Add NBS (1.1 equiv) portion-wise over 10 minutes.

  • Quench: Add saturated

    
     solution. Extract with EtOAc.
    
  • Validation: Compare the ee% of this product against the

    
     product. If the NBS product shows lower ee%, acid-catalyzed racemization has occurred.
    

References

  • Achmatowicz, O., et al. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds."[3] Tetrahedron, 1971.

  • Montagnon, T., et al. "Singlet Oxygen-Mediated One-Pot Synthesis of 3-Keto-Tetrahydrofurans from 2-(β-Hydroxyalkyl) Furans."[4] Organic Letters, 2009.

  • Dijkman, W.P., et al. "Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid."[5] Angewandte Chemie, 2014.[5]

  • Tofi, M., & Vassilikogiannakis, G. "Singlet oxygen-induced furan oxidation for site-specific and chemoselective peptide ligation." Chemistry – A European Journal, 2016.

  • Li, S., et al. "Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules." RSC Advances, 2013.

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 2,5-Dimethoxy Furan Rings

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the 2,5-dimethoxy furan ring. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the 2,5-dimethoxy furan ring. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying this specific structural motif. We will explore the vibrational signatures of the furan ring and its methoxy substituents, compare them against relevant alternative structures, and provide a validated experimental protocol for data acquisition.

Introduction: The Vibrational Signature of a Molecule

Infrared (IR) spectroscopy is an indispensable technique in chemical analysis, providing a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed radiation.[1] These absorption frequencies are highly characteristic of the types of bonds and the overall molecular structure, making IR spectroscopy a powerful tool for functional group identification and structural elucidation.

For heterocyclic aromatic compounds like furan and its derivatives, the IR spectrum is rich with information.[2][3] The spectrum reveals features of the aromatic ring itself, including C=C and C-O stretching, as well as vibrations from any substituents. This guide focuses specifically on the 2,5-dimethoxy furan moiety, a structure found in various natural products and synthetic compounds, breaking down its complex spectrum into identifiable, diagnostic peaks.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum of 2,5-dimethoxy furan, it is essential to first consider its structure and the types of vibrations it can undergo. The molecule consists of a five-membered furan ring with methoxy groups (-OCH₃) attached at the 2 and 5 positions.

Figure 1: Molecular structure of 2,5-dimethoxyfuran.

The primary vibrational modes of interest are:

  • Furan Ring Vibrations:

    • =C-H Stretching & Bending: Vibrations of the hydrogen atoms attached to the furan ring's double bonds.

    • C=C Stretching: Stretching of the carbon-carbon double bonds within the aromatic ring.

    • Ring C-O-C Stretching: Stretching of the carbon-oxygen-carbon bond that is part of the heterocyclic ring structure.

  • Methoxy Group Vibrations:

    • C-H Stretching & Bending: Vibrations of the hydrogen atoms in the methyl (-CH₃) groups.

    • Ether C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage between the furan ring and the methyl groups.

Characteristic IR Peaks of 2,5-Dimethoxy Furan

The presence of both an aromatic system and ether linkages results in a distinctive IR spectrum. The key is to distinguish the contributions from each part of the molecule.

Furan Ring Vibrations
  • =C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹.[4][5][6][7] For 2,5-dimethoxy furan, expect weak to medium peaks in the 3100-3000 cm⁻¹ region. Their presence helps distinguish the aromatic furan from its saturated analogue, tetrahydrofuran.

  • C=C Ring Stretching: Aromatic rings exhibit characteristic C=C stretching vibrations in the 1620-1400 cm⁻¹ region.[6] Furan derivatives typically show bands around 1625-1580 cm⁻¹ and 1500-1400 cm⁻¹ .[4][8] For 2,5-disubstituted furans, a notable peak can be assigned to the C=C stretching of the ring, often observed around 1560 cm⁻¹.[9]

  • Ring C-O-C Stretching: The C-O-C stretching vibration within the furan ring itself is a key feature. This is often coupled with other ring vibrations and can be found in the fingerprint region. Studies on furan derivatives place these absorptions between 1225 cm⁻¹ and 1020 cm⁻¹ .[10]

  • C-H Out-of-Plane Bending (=C-H "oop"): The out-of-plane bending of the ring C-H bonds gives rise to strong bands in the 900-675 cm⁻¹ region.[4][7] The exact position is diagnostic of the substitution pattern. For 2,5-disubstituted furans, a strong band is often observed around 800-750 cm⁻¹ .[11]

Methoxy Group (-OCH₃) Vibrations
  • C-H Stretch (Aliphatic): The methyl groups of the methoxy substituents exhibit characteristic C-H stretching absorptions in the 3000-2840 cm⁻¹ range, which is just below the aromatic =C-H stretching region.[12]

  • C-H Bending: The bending vibrations of the methyl groups appear around 1470-1450 cm⁻¹ (asymmetric) and 1370-1350 cm⁻¹ (symmetric).[13] These may overlap with the furan ring's C=C stretching bands.

  • Ether C-O-C Stretching: This is one of the most diagnostic sets of peaks for this molecule. Aryl alkyl ethers, like 2,5-dimethoxy furan, are expected to show two strong C-O-C stretching bands due to the asymmetric nature of the ether linkage.[14][15]

    • Asymmetric Stretch: A strong, prominent band is expected in the 1275-1200 cm⁻¹ region.[15][16]

    • Symmetric Stretch: A second strong band appears at a lower frequency, typically in the 1050-1010 cm⁻¹ range.[14][15][16]

Comparative Analysis with Alternative Structures

The identity of 2,5-dimethoxy furan is best confirmed by comparing its spectrum to those of structurally similar molecules. This comparison highlights the unique contributions of each structural feature.

Vibrational Mode2,5-Dimethoxy Furan (Expected) Furan 2,5-Dimethylfuran Anisole (Methoxybenzene) Tetrahydrofuran (THF)
=C-H Stretch 3100-3000 cm⁻¹ (weak)3160-3120 cm⁻¹~3115 cm⁻¹3100-3000 cm⁻¹Absent
Aliphatic C-H Stretch 3000-2840 cm⁻¹Absent3000-2850 cm⁻¹3000-2840 cm⁻¹2975-2850 cm⁻¹
C=C Ring Stretch 1620-1560 cm⁻¹, 1500-1450 cm⁻¹~1585, 1485, 1380 cm⁻¹~1620, 1570 cm⁻¹[17]~1600, 1500 cm⁻¹Absent
Asymmetric C-O-C Ether Stretch 1275-1200 cm⁻¹ (Strong) AbsentAbsent~1250 cm⁻¹ (Strong)[16]Absent
Symmetric C-O-C Ether Stretch 1050-1010 cm⁻¹ (Strong) AbsentAbsent~1040 cm⁻¹ (Strong)[16]Absent
Ring C-O-C Stretch ~1180 cm⁻¹, ~1020 cm⁻¹[10][18]~1140 cm⁻¹~1020 cm⁻¹[17]N/A (Benzene Ring)~1070 cm⁻¹ (Strong)
=C-H "oop" Bend ~800-750 cm⁻¹~745 cm⁻¹~790 cm⁻¹770-730 & 710-690 cm⁻¹Absent

Key Distinctions:

  • vs. Furan: The most obvious differences are the appearance of strong aliphatic C-H stretches (below 3000 cm⁻¹) and the two very strong C-O-C ether stretching bands (around 1250 cm⁻¹ and 1040 cm⁻¹) in 2,5-dimethoxy furan.

  • vs. 2,5-Dimethylfuran: While both are 2,5-disubstituted, the methoxy derivative is distinguished by the intense pair of C-O-C ether stretching bands. The C-O-C stretch of the dimethyl derivative is absent, making this a clear diagnostic tool.[17]

  • vs. Anisole: Both are aryl alkyl ethers and share the characteristic two-band C-O-C stretch.[16] However, the ring vibrations differ. 2,5-dimethoxy furan will have furan-specific ring stretches and C-H bending modes, while anisole will show the typical benzene ring absorptions (e.g., sharp peaks at ~1600 and 1500 cm⁻¹).[4]

  • vs. Tetrahydrofuran (THF): The complete absence of peaks above 3000 cm⁻¹ (=C-H stretch) and in the 1620-1450 cm⁻¹ region (C=C stretch) immediately identifies the saturated THF ring. THF is characterized by a single, very strong C-O-C stretch around 1070 cm⁻¹, unlike the two-band pattern in the aromatic ether.[10]

Validated Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the acquisition of an FTIR spectrum for a liquid furan derivative using a standard transmission method. The principles can be adapted for solid samples (e.g., using KBr pellets or ATR).

G cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing A 1. Instrument Purge & Background Scan B 2. Clean & Prepare Liquid Cell (NaCl/KBr plates) A->B Ensure no atmospheric interference C 3. Load Sample (1-2 drops of neat liquid) B->C Avoid contamination D 4. Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) C->D Obtain high S/N ratio E 5. Process Spectrum (Baseline correction, peak picking) D->E Software analysis F 6. Analyze & Compare Data E->F Interpret results

Figure 2: Workflow for acquiring and processing an FTIR spectrum.

Methodology:

  • Instrument Preparation:

    • Causality: To minimize interference from atmospheric water vapor and CO₂, which have strong IR absorptions, the spectrometer's sample compartment should be purged with dry air or nitrogen for at least 15-20 minutes.

    • Action: Initiate the instrument purge. Once stable, perform a background scan. This measures the spectrum of the empty sample compartment and is automatically subtracted from the sample spectrum.[19]

  • Sample Cell Preparation:

    • Causality: Contaminants on the salt plates (NaCl or KBr) will appear in the spectrum. Cleanliness is paramount for a trustworthy result.

    • Action: Disassemble the liquid transmission cell. Gently clean the salt plates with a suitable dry solvent (e.g., anhydrous dichloromethane or hexane) and a lint-free wipe. Handle plates by their edges. Ensure they are completely dry before use.

  • Sample Loading:

    • Causality: The path length for a neat liquid sample is very short. A single drop is usually sufficient to create a thin film between the plates.

    • Action: Using a clean glass pipette, place one drop of the 2,5-dimethoxy furan sample onto the center of one salt plate. Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Assemble the cell in its holder.

  • Data Acquisition:

    • Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine analysis and sufficient to resolve the key functional group bands.

    • Action: Place the sample holder in the spectrometer. Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • Causality: Raw data may require minor correction for a sloping baseline. Peak-picking algorithms identify the precise wavenumber of maximum absorbance for accurate analysis.

    • Action: Use the instrument's software to perform an automatic baseline correction if necessary. Use the peak-finding tool to label the wavenumbers of all significant absorption bands.[19] Compare the identified peaks with the reference values in Section 4 to confirm the structure.

Conclusion

The infrared spectrum of a 2,5-dimethoxy furan ring is highly characteristic and can be unambiguously identified through a systematic analysis of its key absorption bands. The definitive features are the concurrent presence of:

  • Weak aromatic C-H stretches above 3000 cm⁻¹.

  • Aliphatic C-H stretches from the methoxy groups just below 3000 cm⁻¹.

  • A pair of very strong and distinct ether C-O-C stretching bands, typically located near 1250 cm⁻¹ and 1040 cm⁻¹ .

  • Furan-specific C=C ring absorptions between 1620-1450 cm⁻¹.

By comparing an unknown spectrum against the alternatives discussed in this guide, particularly the distinction from simple furans and saturated ethers, researchers can confidently confirm the presence of the 2,5-dimethoxy furan structural motif.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). SlidePlayer. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

  • Infrared spectra of aromatic rings. (n.d.). University of Calgary. Retrieved from [Link]

  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (1965). University of Dayton. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Cross, L. H., et al. Some characteristic infra-red absorption frequencies of furan compounds. I. (1950). Journal of the Chemical Society. Retrieved from ResearchGate: [Link]

  • Smith, B. C. The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Ether Infrared spectra. (n.d.). University of Calgary. Retrieved from [Link]

  • FTIR spectra of furan-based copolyesters. (n.d.). ResearchGate. Retrieved from [Link]

  • Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. (2021). MDPI. Retrieved from [Link]

  • Éidus, Ya. A., et al. Infrared absorption spectra of functional derivatives of 5-nitrofurfuryl-2-polyalkenes and intramolecular interaction. (1967). Chemistry of Heterocyclic Compounds. Retrieved from Semantic Scholar: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile. (2023, February 16). ACS Publications. Retrieved from [Link]

  • Spectra–Structure Correlations in the Mid- and Far-infrared. (2006). SAS. Retrieved from [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018, October 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • FT-IR spectra of PK50_20 (a) crosslinked at different maleimide/furan ratios. (n.d.). ResearchGate. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

  • Construction of Highly Functionalized 2-Styrylfurans by N-Heterocyclic Carbene/Brønsted Acid Catalysis. (2024, April 23). ACS Publications. Retrieved from [Link]

  • Vibrational Assignments of The Fundamental Frequencies of Nitrofurazone. (n.d.). Elixir International Journal. Retrieved from [Link]

  • FTIR spectra of the furan binder (2) obtained by the ATR technique. (n.d.). ResearchGate. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • 2,5-Dihydro-2,5-dimethoxyfuran. (n.d.). PubChem. Retrieved from [Link]

  • Study of The Spatio-Chemical Heterogeneity of Tannin-Furanic Foams. (2021, November 28). Padua Research Archive. Retrieved from [Link]

  • A vibrational spectroscopic study on furan and its hydrated derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Furan, 2,5-dihydro-2,5-dimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Furan, 2,5-dihydro-2,5-dimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan. (2022, July 28). McGuire Research Group. Retrieved from [Link]

  • Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction. (2017, April 21). PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol

Hazard Profile Analysis: Understanding the "Why" The disposal protocol for any chemical is dictated by its inherent hazards. Based on its functional groups (a substituted furan ring, ether linkages, and an alcohol), (1S)...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile Analysis: Understanding the "Why"

The disposal protocol for any chemical is dictated by its inherent hazards. Based on its functional groups (a substituted furan ring, ether linkages, and an alcohol), (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol is anticipated to present several risks. The causality behind our procedural choices is grounded in mitigating these potential dangers.

Inferred Hazard Profile:

Hazard CategoryScientific Rationale & Potential RisksRepresentative Data from Related Compounds
Flammability The furan ring and ethanol moiety contribute to a low flash point. Vapors can form explosive mixtures with air and may travel to a distant ignition source and flash back.[2][3][4][5]Furan: Flash Point -36 °C (-32.8 °F)[1] Ethanol: Flash Point 14 °C (57 °F)[6]
Toxicity Furan derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They are often classified as skin and eye irritants.[2][3][7]2,5-Dimethoxytetrahydrofuran: Toxic if inhaled (H331).[7] Furan: Harmful if swallowed or inhaled.[8]
Peroxide Formation Like many ethers and furan compounds, this molecule may form shock-sensitive, explosive peroxides upon exposure to air and light over time.[2][9][10] This is a critical risk, as even unscrewing the cap of a container with peroxide crystals can cause detonation.[9][10]Diethyl Ether: A well-known peroxide former.[9][10] Opened containers should not be stored for more than 12 months.[2]
Reactivity The compound may react violently with strong oxidizing agents, strong acids, and strong bases.[3][4][11][12]Furan-d4: Noted as a reactive substance.[8] Ethanol: Reacts vigorously with oxidizing materials.[5]

Pre-Disposal Safety & Handling

Before beginning the disposal process, ensure the immediate environment and your personal protective equipment (PPE) are appropriate for the risks identified above.

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to control vapor inhalation and provide containment in case of a spill.[9][13]

  • Personal Protective Equipment (PPE): At a minimum, wear the following:

    • Gloves: Nitrile or other chemically resistant gloves are required. Be aware that disposable gloves may only offer splash resistance and should be changed immediately upon contamination.[10][13]

    • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

  • Ignition Source Control: Ensure the fume hood and surrounding area are completely free of ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[3][4][8][12][13][14] Use only non-sparking tools when handling containers.[3][4][12]

Step-by-Step Disposal Protocol

This protocol ensures the waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible. Never dispose of this chemical down the drain or in the regular trash.[1][8][9]

Step 1: Waste Container Selection

  • Select a clean, compatible hazardous waste container. The original product container is often a suitable choice.[15][16]

  • If the original container is unavailable, use a glass bottle designed for liquid waste. Avoid metal containers, as residual moisture could lead to corrosion.[15]

  • The container must have a tightly fitting screw cap to prevent vapor leakage and minimize air exposure.[1][15][17]

Step 2: Waste Collection & Segregation

  • Carefully transfer the (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol waste into the designated container.

  • Crucially, do not mix this waste stream with other chemicals unless explicitly permitted by your institution's EHS guidelines.[1][18][19] Incompatible mixtures can lead to dangerous reactions.

  • Leave at least 10% headspace in the container to allow for vapor expansion.[17]

Step 3: Labeling

  • Immediately label the container. An incomplete or incorrect label is a serious safety and compliance violation.[15][17][19]

  • The label must include:

    • The words "HAZARDOUS WASTE" .[15]

    • The full, unabbreviated chemical name: "(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol" .

    • An accurate estimation of the concentration and volume.

    • The date you first added waste to the container (accumulation start date).

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][15][20]

  • The SAA must have secondary containment (such as a plastic bin) to contain any potential leaks.[18]

  • Store the container away from incompatible materials, particularly oxidizers and strong acids.[18][19]

Step 5: Arranging for Final Disposal

  • Once the container is full (but not overfilled) or has been accumulating for the maximum time allowed by your institution (often 3-12 months), arrange for pickup.[20]

  • Contact your institution's EHS department or follow their established procedure to request a hazardous waste pickup.[1][15] They will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, likely via incineration.[21]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol start Generate Waste Chemical prep Don PPE & Work in Fume Hood (No Ignition Sources) start->prep select_container Select & Label Compatible Hazardous Waste Container prep->select_container transfer Transfer Waste to Container (Leave 10% Headspace) select_container->transfer seal Securely Cap Container transfer->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store check_full Is Container Full or Max Accumulation Time Reached? store->check_full check_full->store No request_pickup Request Pickup from Institutional EHS check_full->request_pickup Yes end EHS Manages Final Disposal request_pickup->end

Caption: Decision workflow for the safe disposal of (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

  • Alert Personnel & Evacuate: Alert everyone in the immediate area. If the spill is large or you feel it is unsafe to manage, evacuate the area and contact your institution's emergency number.[2][16]

  • Control Vapors & Ignition: Ensure all ignition sources are off and increase ventilation by keeping the fume hood sash open (if safe to do so).[2][16]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[1][2][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Contaminated Material: Carefully collect the absorbent material using non-sparking tools.

  • Dispose as Hazardous Waste: Place the contaminated absorbent and any other contaminated materials (e.g., gloves) into a sealed, properly labeled hazardous waste container for disposal.[1]

References

  • Safety Data Sheet: Furan-d4. Chemos GmbH&Co.KG. Available from: [Link]

  • FURFURAL Safety Data Sheet. International Furan Chemicals BV. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]

  • Hazardous Waste Disposal. AICCM. Available from: [Link]

  • 2,5-Dihydro-2,5-dimethoxyfuran. PubChem. Available from: [Link]

  • Ethers - Handling and control of exposure. The University of Edinburgh. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available from: [Link]

  • Diethyl Ether - Standard Operating Procedure. UC Center for Laboratory Safety. Available from: [Link]

  • Hazardous Waste Disposal Procedures. Michigan State University. Available from: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. Available from: [Link]

  • How to Dispose of Petroleum Ether? ReAgent. Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]

  • SAFETY DATA SHEET ETHANOL. Univar. Available from: [Link]

  • Ethanol Factsheet. Stanford Environmental Health & Safety. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW. Available from: [Link]

  • Safety Data Sheet: Ethanol. Chemos GmbH&Co.KG. Available from: [Link]

  • Rowan University Chemical Waste Disposal Guide for Laboratories. Rowan University. Available from: [Link]

  • The disposal of laboratory waste. University of Reading. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol
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(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol
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